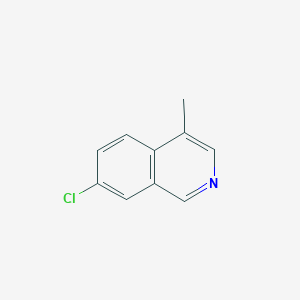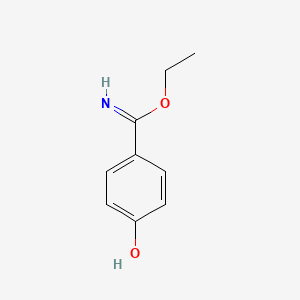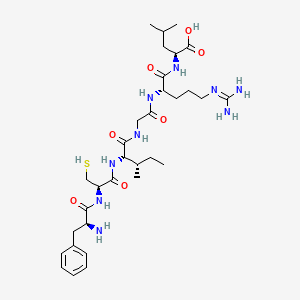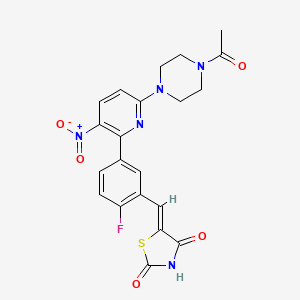![molecular formula C11H12N2O3 B3182472 benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate CAS No. 80082-81-1](/img/structure/B3182472.png)
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Overview
Description
Scientific Research Applications
- Z-Vinylamine readily undergoes alkylation on the carbon adjacent to the nitrogen atom. This property has been exploited in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections .
- Z-Vinylamine can be polymerized to form polyvinylamine derivatives . These polymers find applications in various fields, including water treatment, drug delivery, and material science.
- A major pharmaceutical company has expressed interest in Z-vinylamine as an intermediate for a new drug candidate .
- N-(Protected α-aminoacyl)benzotriazoles, derived from Z-vinylamine, serve as potent acylating agents for peptide synthesis .
Synthetic Intermediates for β-Lactam Antibiotics
Polymerization and Polyvinylamine Derivatives
Drug Development and Medicinal Chemistry
Peptide Synthesis and Mimetics
Cascade Reactions and Caged Compounds
Mechanism of Action
Target of Action
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary target of this compound is the amine group in amino acids and peptides . The role of this compound is to protect the amine group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The compound interacts with its targets (amine groups) by forming a carbamate linkage . This linkage effectively masks the reactivity of the amine group, allowing other reactions to proceed without interference . The carbamate protecting group can be installed and removed under relatively mild conditions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amine groups, it allows for the selective coupling of specific amino acids in a peptide chain . This is particularly important in the synthesis of complex peptides, where the order of amino acid residues must be precisely controlled .
Pharmacokinetics
The carbamate protecting group can be removed under certain conditions, such as exposure to strong acid or heat . This suggests that the compound’s bioavailability could be influenced by factors such as pH and temperature .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amine groups, it prevents unwanted side reactions and ensures the correct order of amino acid residues in the peptide chain .
Action Environment
The action of benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is influenced by environmental factors such as pH and temperature . For example, the carbamate protecting group can be removed under acidic conditions or upon heating . Therefore, the efficacy and stability of the compound can be controlled by adjusting these environmental parameters .
properties
IUPAC Name |
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRQYKIEKLAHI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
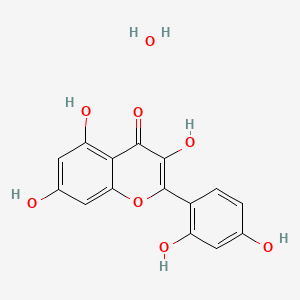

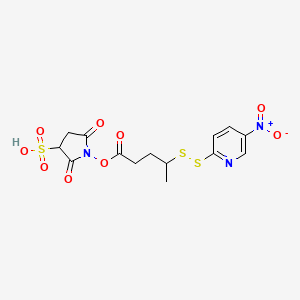

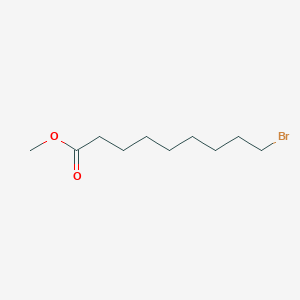
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
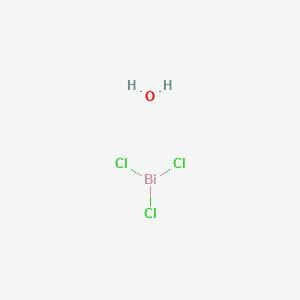
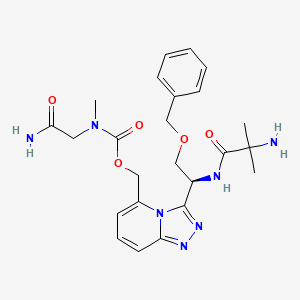
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
